Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-

Overview

Description

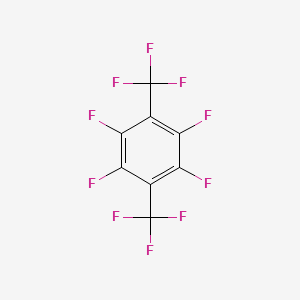

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C8F10 and its molecular weight is 286.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is used as a monomer in the synthesis of functionalized arylene main-chain ionomers . These ionomers are used in the construction of fuel cell membranes .

Mode of Action

Perfluoro-p-xylene interacts with its targets through a series of chemical reactions. It undergoes polycondensation with 4,4’-dihydroxybiphenyl or bisphenol 2,2-bis(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF) to form polymers . After polymerization, the perfluoro-p-xylene unit can undergo nucleophilic aromatic substitution reactions, introducing phosphonic acid groups into the polymer via a reaction with tris(trimethylsilyl)phosphite . Electrophilic sulfonation of these polymers is also possible .

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution reactions suggests it may interact with biochemical pathways involving similar reactions .

Pharmacokinetics

Its use in the synthesis of polymers suggests it may have high stability and low bioavailability .

Result of Action

The primary result of perfluoro-p-xylene’s action is the formation of highly stable arylene main-chain ionomers . These ionomers form flexible and mechanically robust films with excellent chemical and thermal stabilities . They are used in the construction of fuel cell membranes, offering an alternative to materials like Nafion® that exhibit high methanol permeability .

Action Environment

The action of perfluoro-p-xylene is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, its ability to undergo nucleophilic aromatic substitution reactions is dependent on the presence of tris(trimethylsilyl)phosphite . Additionally, the stability of the polymers it forms suggests it may be resistant to degradation in various environmental conditions .

Biochemical Analysis

Biochemical Properties

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- plays a significant role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the activity and stability of enzymes and proteins, potentially leading to changes in biochemical pathways. For instance, the presence of multiple fluorine atoms can enhance the binding affinity of the compound to specific enzyme active sites, thereby modulating their catalytic activity .

Cellular Effects

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it can bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites within cells, thereby affecting overall metabolic homeostasis. For instance, it can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular compartments .

Subcellular Localization

The subcellular localization of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .

Biological Activity

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS No. 651-89-8), is a fluorinated aromatic compound that has garnered attention for its unique biochemical properties and potential applications in various fields. This article delves into its biological activity, examining its interactions at the molecular level, cellular effects, and implications in metabolic pathways.

- Molecular Formula : C8F10

- Molecular Weight : 286.07 g/mol

- Purity : Typically ≥ 95%

- Density : 1.65 g/cm³

- Boiling Point : 134.5°C at 760 mmHg

Biochemical Interactions

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exhibits significant biochemical activity due to its structural characteristics:

- Non-Covalent Interactions : The compound interacts with enzymes and proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This can enhance binding affinity to enzyme active sites, influencing their catalytic activity .

- Enzyme Modulation : Depending on the context, this compound can act as an inhibitor or activator of enzymes. For instance, it may block substrate access to enzyme active sites or stabilize their active conformations.

Cellular Effects

The compound's influence extends to cellular processes:

- Cell Signaling : It modulates key signaling pathways affecting cell proliferation, differentiation, and apoptosis. Changes in gene expression related to metabolic pathways have been documented.

- Metabolic Flux : By interacting with enzymes involved in glycolysis and the citric acid cycle, it can alter metabolic homeostasis and energy production within cells .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- include:

- Binding Interactions : The compound's ability to bind specifically to biomolecules allows it to exert regulatory effects on various biochemical pathways.

- Transport and Distribution : Its hydrophobic nature facilitates transport across cellular membranes via specific transporters and binding proteins. This localization is crucial for its functional activity.

Dosage Effects in Animal Models

Research indicates that the biological effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- are dose-dependent:

- Low Doses : Minimal toxicity observed; suitable for studying biochemical properties without adverse effects.

- High Doses : Induction of oxidative stress and inflammation has been reported at elevated concentrations.

Case Studies and Research Findings

A review of relevant literature reveals several studies highlighting the biological activity of this compound:

Scientific Research Applications

Polymer Synthesis

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is primarily utilized as a monomer in the synthesis of functionalized polymers. Its ability to undergo polycondensation reactions allows for the creation of arylene main-chain ionomers.

Case Study: Synthesis of Ionomers

In a study involving the polycondensation of this compound with bisphenol AF (2,2-bis(4-hydroxyphenyl)-hexafluoropropane), researchers demonstrated the formation of highly stable polymers with enhanced thermal and chemical resistance. These polymers are suitable for applications in coatings and materials requiring durability under extreme conditions.

Biochemical Interactions

The compound exhibits significant biochemical activity due to its structural characteristics. It interacts with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Biochemical Pathways

The compound influences key signaling pathways affecting cell proliferation and differentiation by modulating gene expression related to metabolic processes. Its unique fluorinated structure enhances binding affinities to specific enzyme active sites .

Environmental Studies

Research has indicated that benzene derivatives like this tetrafluorinated compound can be studied for their environmental impact and potential applications in remediation technologies.

Environmental Stability

Due to its stability and low reactivity under environmental conditions, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is being explored for use in environmental monitoring and pollutant tracking . Its persistence in the environment makes it a candidate for further studies on bioaccumulation and ecological effects.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create stable arylene main-chain ionomers for coatings and materials |

| Biochemical Interactions | Modulates enzyme activity; influences signaling pathways and gene expression |

| Environmental Studies | Investigated for stability in environmental monitoring; potential use in remediation technologies |

Q & A

Q. What are the common synthetic routes for Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-, and how can reaction conditions be optimized to minimize by-products?

Basic Research Focus

Synthesis of heavily fluorinated benzene derivatives typically involves sequential halogenation and trifluoromethylation. Key steps include:

- Halogenation : Use of fluorine gas or fluorinating agents (e.g., XeF₂) to introduce fluorine atoms at the 1,2,4,5 positions. Evidence from analogous compounds (e.g., 1,4-diiodotetrafluorobenzene in ) suggests halogen-directed substitution can control regioselectivity .

- Trifluoromethylation : Introduction of -CF₃ groups via cross-coupling reactions (e.g., Kumada coupling) or nucleophilic substitution using trifluoromethyl copper reagents. For example, highlights methods for introducing methylthio groups, which can be adapted using CF₃ precursors .

- Optimization : Temperature control (<0°C for fluorination) and stoichiometric ratios (excess CF₃ reagent) minimize by-products like incomplete substitution or isomer formation.

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of this compound?

Basic Research Focus

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts for aromatic fluorines typically range between -110 to -160 ppm, while -CF₃ groups resonate near -60 ppm .

- Mass Spectrometry : High-resolution MS (e.g., EPA/NiH database in ) identifies molecular ions and fragmentation patterns. For C₈F₁₀(CF₃)₂, expect a molecular ion peak at m/z 382 (exact mass calculation required) .

- X-ray Crystallography : Resolves regiochemistry and crystal packing. demonstrates co-crystal analysis with pyrazine derivatives, highlighting halogen-π and C–H···F interactions .

Q. How do the electron-withdrawing effects of fluorine and trifluoromethyl groups influence the compound's reactivity in nucleophilic aromatic substitution reactions?

Advanced Research Focus

The strong electron-withdrawing nature of -F and -CF₃ groups deactivates the aromatic ring, directing nucleophilic attack to meta positions (if available) or requiring harsh conditions.

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs. For example, ’s thermochemical data on trifluoromethyl anilines shows reduced basicity due to -CF₃ groups, suggesting similar deactivation here .

- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution. The -CF₃ groups at 3,6 positions create a symmetrical electron-deficient core, favoring electrophilic substitutions only under strong activating conditions.

Q. What insights can be gained from X-ray crystallographic studies regarding the crystal packing and intermolecular interactions of this compound?

Advanced Research Focus

- Crystal Packing : ’s co-crystal structure (C₆F₄I₂ with pyrazine) reveals N···I halogen bonding (2.9–3.1 Å) and π-stacking interactions (3.4 Å interplanar distance). For the target compound, similar F···F or F···π interactions may dominate .

- Thermal Stability : Symmetrical substitution (1,2,4,5-F and 3,6-CF₃) likely promotes dense packing, increasing melting points. Compare with ’s bis(trimethylsilyl) derivative (m.p. 156.5°C) to assess CF₃’s steric vs. electronic effects .

Q. How can conflicting data on solubility and stability in polar solvents be resolved for this compound?

Advanced Research Focus

- Solubility Studies : Use Hansen solubility parameters. The compound’s high fluorination likely limits solubility in polar solvents (e.g., water) but enhances compatibility with fluorinated solvents (e.g., hexafluorobenzene). ’s diiodo analog shows solubility in CH₂Cl₂, suggesting similar behavior here .

- Stability Tests : Accelerated degradation studies under UV/heat. ’s thermochemical data (ΔfH°gas = -32.62 kJ/mol) indicates thermal stability, but hydrolytic stability of -CF₃ groups requires pH-dependent testing .

Q. What computational methods are recommended to predict the compound’s vibrational spectra and electronic properties?

Advanced Research Focus

- DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate IR spectra. Compare with experimental data (e.g., ’s IR spectra for tetrafluorobenzenes) to validate C–F and C–CF₃ stretching modes .

- HOMO-LUMO Analysis : Assess electronic transitions for optoelectronic applications. The compound’s electron-deficient aromatic system may exhibit blue-shifted UV-Vis absorption compared to benzene.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZNHODBHBVRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215404 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-89-8 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.